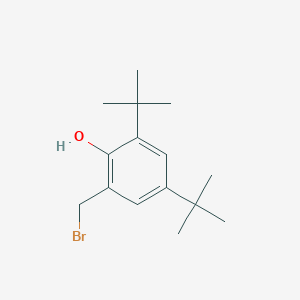
2,4-Di-tert-butyl-6-(bromomethyl)phenol
Descripción general
Descripción
2,4-Di-tert-butyl-6-(bromomethyl)phenol is a useful research compound. Its molecular formula is C15H23BrO and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Di-tert-butyl-6-(bromomethyl)phenol is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This phenolic compound is structurally related to other biologically active phenols and has been studied for its potential applications and effects on various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is . It features two tert-butyl groups and a bromomethyl substituent, which may influence its reactivity and biological interactions. Its molecular structure can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, affecting metabolic pathways.
- Antioxidant Activity : Phenolic compounds often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cell proliferation or apoptosis.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
Cytotoxicity
Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
Case Studies
- Antioxidant Properties : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, suggesting potential health benefits in oxidative stress-related conditions.
- In Vivo Toxicity Assessment : An animal study investigated the long-term effects of this compound on liver function in mice. Results indicated that high doses led to elevated liver enzymes, suggesting hepatotoxicity at certain concentrations.
- Pharmacological Potential : Research highlighted in Phytomedicine explored the anti-inflammatory effects of this compound in a rat model of arthritis. The compound reduced inflammatory markers significantly compared to controls.
Propiedades
IUPAC Name |
2-(bromomethyl)-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSTKLPJOGEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















